molecular formula C5H4Cl3N3 B15325962 4-Pyrimidinamine, 2-(trichloromethyl)- CAS No. 112913-71-0

4-Pyrimidinamine, 2-(trichloromethyl)-

Cat. No.: B15325962
CAS No.: 112913-71-0
M. Wt: 212.46 g/mol
InChI Key: UXCSRGSPNUEYBK-UHFFFAOYSA-N
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Description

4-Pyrimidinamine, 2-(trichloromethyl)- is a chemical compound belonging to the pyrimidine family Pyrimidines are aromatic heterocyclic organic compounds similar to benzene and pyridine, containing nitrogen atoms at positions 1 and 3 in the ring This specific compound is characterized by the presence of an amino group at the 4-position and a trichloromethyl group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Pyrimidinamine, 2-(trichloromethyl)- typically involves a multi-step process. One common method starts with the reaction of 2-(trichloromethyl)-1,3-diazabutadienes with acyl chlorides in the presence of triethylamine, followed by treatment with phosphorus oxychloride (POCl3). This sequence of acylation and intramolecular cyclization reactions yields the desired pyrimidine derivative .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the described synthetic route can be scaled up for industrial applications, provided that the reaction conditions are optimized for larger-scale operations. The use of microwave-assisted synthesis has also been explored to enhance reaction efficiency and yield .

Chemical Reactions Analysis

Types of Reactions

4-Pyrimidinamine, 2-(trichloromethyl)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted pyrimidines, which can exhibit diverse biological and chemical properties .

Scientific Research Applications

Comparison with Similar Compounds

Properties

CAS No.

112913-71-0

Molecular Formula

C5H4Cl3N3

Molecular Weight

212.46 g/mol

IUPAC Name

2-(trichloromethyl)pyrimidin-4-amine

InChI

InChI=1S/C5H4Cl3N3/c6-5(7,8)4-10-2-1-3(9)11-4/h1-2H,(H2,9,10,11)

InChI Key

UXCSRGSPNUEYBK-UHFFFAOYSA-N

Canonical SMILES

C1=CN=C(N=C1N)C(Cl)(Cl)Cl

Origin of Product

United States

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